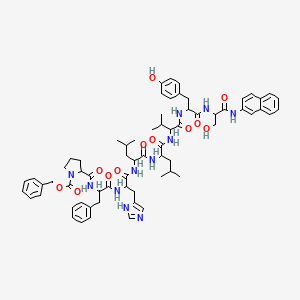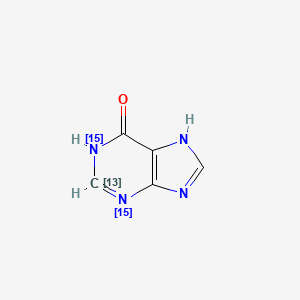
6-Oxopurine-13C,15N2
Overview
Description
6-Oxopurine-13C,15N2 is a labeled isotopic variant of 6-oxopurine, also known as hypoxanthine. This compound is a purine derivative and plays a significant role in various biochemical processes. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed studies in metabolic pathways, structural biology, and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxopurine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the purine structure. One common method is the use of labeled precursors in a multi-step synthesis process. For example, starting with labeled glycine or formate, which are incorporated into the purine ring through a series of enzymatic or chemical reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent control of reaction conditions to ensure high yield and purity of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxopurine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to uric acid.
Reduction: Formation of xanthine.
Substitution: Reactions with nucleophiles to form derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Uric acid.
Reduction: Xanthine.
Substitution: Various alkyl or acyl derivatives of 6-oxopurine.
Scientific Research Applications
6-Oxopurine-13C,15N2 is widely used in scientific research due to its labeled isotopes. Some applications include:
Chemistry: Studying reaction mechanisms and pathways.
Biology: Investigating metabolic processes and enzyme interactions.
Medicine: Researching drug metabolism and pharmacokinetics.
Industry: Developing new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 6-Oxopurine-13C,15N2 involves its role as a substrate or inhibitor in various biochemical pathways. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to uric acid. The labeled isotopes allow for detailed tracking and analysis of these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
6-Aminopurine (Adenine): Another purine derivative with an amino group at the 6-position.
2-Oxopurine (Xanthine): Similar structure with an additional oxygen atom at the 2-position.
2-Aminopurine: A purine derivative with an amino group at the 2-position.
Uniqueness
6-Oxopurine-13C,15N2 is unique due to its isotopic labeling, which allows for precise studies in various scientific fields. The labeled isotopes provide a distinct advantage in tracking and analyzing biochemical processes, making it a valuable tool in research.
Properties
IUPAC Name |
1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i2+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-ZFKSAQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)[15NH][13CH]=[15N]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444249 | |
| Record name | 6-Oxopurine-13C,15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244769-71-9 | |
| Record name | 6-Oxopurine-13C,15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


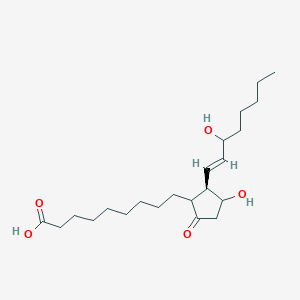


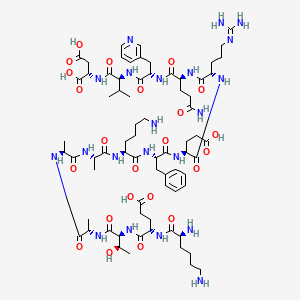
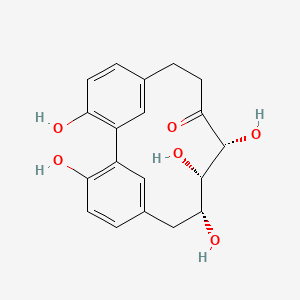
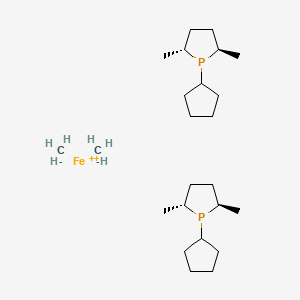
![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)


![[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496696.png)
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)
![2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride](/img/structure/B1496703.png)
![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B1496704.png)
